N-(2-methylbenzyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a 2-methylbenzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
The compound can be synthesized through various chemical reactions involving benzenesulfonyl chlorides and amines. Its synthesis and characterization have been documented in several scientific studies, highlighting its relevance in both academic and industrial research.
N-(2-methylbenzyl)benzenesulfonamide falls under the category of sulfonamides, which are a class of compounds containing a sulfonamide functional group. These compounds are known for their diverse biological activities, particularly as antibacterial agents.
The synthesis of N-(2-methylbenzyl)benzenesulfonamide typically involves the reaction of 2-methylbenzylamine with benzenesulfonyl chloride. This reaction can be conducted under basic conditions to facilitate nucleophilic substitution.
This method ensures high yield and purity, especially when optimized for industrial applications using continuous flow reactors.
N-(2-methylbenzyl)benzenesulfonamide has a complex molecular structure characterized by:
N-(2-methylbenzyl)benzenesulfonamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action of N-(2-methylbenzyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase IX, an enzyme implicated in tumor growth and pH regulation within cancer cells. By inhibiting this enzyme, the compound disrupts the acid-base balance in cancer cells, leading to cell death.
Experimental studies have shown that derivatives of this compound exhibit varying degrees of inhibition against carbonic anhydrase IX, with some displaying significant selectivity over other isoforms.
Relevant data from spectral analyses (FTIR, NMR) confirm the structural integrity and purity of synthesized compounds.
N-(2-methylbenzyl)benzenesulfonamide has several scientific applications:
N-(2-methylbenzyl)benzenesulfonamide represents a structurally specialized subclass of N-substituted benzenesulfonamides. Characterized by a benzenesulfonamide core linked to a 2-methylbenzyl group via a nitrogen atom, this compound serves as a versatile scaffold in medicinal chemistry. Its molecular architecture facilitates targeted interactions with key biological receptors and enzymes, particularly in oncology and neurology. The 2-methylbenzyl moiety confers distinctive steric and electronic properties that influence binding affinity and selectivity, positioning this compound as a critical pharmacophore in modern drug discovery [1] .
The systematic IUPAC name N-(2-methylbenzyl)benzenesulfonamide defines its core structure: a benzene ring (R~1~) attached to a sulfonyl group (–SO~2~–) connected to a secondary amine (–NH–) that is substituted with a 2-methylbenzyl group (R~2~). The 2-methylbenzyl group features a methyl substituent at the ortho-position of the benzyl ring, introducing significant steric encumbrance that influences molecular conformation and intermolecular interactions [8] [9].
Molecular formula: C~14~H~15~NO~2~SMolecular weight: 261.34 g/molKey structural features:
Table 1: Structural Variations of N-(2-methylbenzyl)benzenesulfonamide Derivatives
Substituent on Benzenesulfonamide (R~1~) | Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2,4-Dimethoxy | 2,4-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide | C~16~H~19~NO~4~S | 321.4 |
3-Chloro-4-methoxy | 3-chloro-4-methoxy-N-(2-methylbenzyl)benzenesulfonamide | C~15~H~16~ClNO~3~S | 325.8 |
None (parent compound) | N-(2-methylbenzyl)benzenesulfonamide | C~14~H~15~NO~2~S | 261.3 |
The ortho-methyl group induces approximately 40° dihedral angle between benzyl and sulfonamide planes, reducing molecular symmetry while enhancing target selectivity through optimized hydrophobic pocket fitting. Spectroscopic characterization (IR, NMR) confirms rotational barrier elevation due to steric effects, with characteristic signals including:
Benzenesulfonamide chemistry originated with Gerhard Domagk's 1935 discovery of sulfanilamide's antibacterial properties. The N-substituted benzenesulfonamide class emerged in the 1960s as researchers explored alkyl/aryl modifications to enhance pharmacokinetic properties. N-benzyl derivatives gained prominence in the 1990s when their enhanced membrane permeability and metabolic stability were documented [2] [6].
The specific N-(2-methylbenzyl)benzenesulfonamide scaffold entered scientific literature circa 2010 as part of kinase inhibitor development programs. Its design rationale stemmed from structure-activity relationship (SAR) studies revealing that:
Table 2: Evolution of Sulfonamide Therapeutics
Era | Development Focus | N-(2-methylbenzyl) Contribution |
---|---|---|
1930s | Antibacterial sulfonamides (e.g., sulfanilamide) | Not applicable |
1960–1990 | Diuretics, carbonic anhydrase inhibitors | Early N-alkylation concepts |
2000–2010 | Kinase inhibitor scaffolds | Proof of concept for RTK modulation |
2010–present | Targeted cancer therapies | Optimized TrkA inhibitors (e.g., AL106 analogs) |
This compound represents "second-generation" sulfonamide design where targeted steric effects replace early promiscuous inhibition mechanisms. Modern synthetic routes typically involve nucleophilic substitution where 2-methylbenzylamine reacts with benzenesulfonyl chlorides under pH-controlled conditions (Na~2~CO~3~, H~2~O, 0–5°C), yielding >80% pure product after crystallization [6].
N-(2-methylbenzyl)benzenesulfonamide derivatives constitute privileged structures in oncology and neurology due to their balanced lipophilicity (LogP ~2.8–3.5) and multi-target engagement capability. Their significance manifests in three key areas:
A. Kinase Inhibition ScaffoldsStructural analogs like AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) demonstrate direct TrkA inhibition (IC~50~ 58.6 μM in glioblastoma). The 2-methylbenzyl pharmacophore enhances:
B. Antibacterial AgentsN-substituted derivatives exhibit potent Gram-positive inhibition (MIC 2–8 μg/mL against S. aureus). Activity correlates with:
C. Voltage-Gated Sodium Channel (VGSC) ModulatorsPatent WO2018106284A1 covers derivatives like 5-chloro-2-fluoro-4-(1-pyridin-3-ylpropan-2-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide for epilepsy treatment. The 2-methylbenzyl moiety enhances:
Table 3: Therapeutic Applications of Key Derivatives
Therapeutic Area | Lead Compound | Key Structural Feature | Biological Activity |
---|---|---|---|
Glioblastoma | AL106 | 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazinyl | TrkA IC~50~ 58.6 μM; U87 cell growth inhibition (78% at 100μM) |
Antibacterial | 5m derivative [6] | 4-nitro substitution | S. aureus MIC = 4 μg/mL |
Epilepsy | Compound 1.51 | 5-chloro-2-fluoro-4-(1-pyridin-3-ylpropylamino) | VGSC IC~50~ 0.32 μM |
N-(2-methylbenzyl)benzenesulfonamide derivatives exhibit remarkable precision in modulating receptor tyrosine kinases (RTKs), particularly tropomyosin receptor kinase A (TrkA). Their mechanism involves:
A. TrkA Allosteric InhibitionMolecular docking reveals that the 2-methylbenzyl group anchors the compound in a hydrophobic subpocket of TrkA (PDB: 1HE7), forming critical interactions:
Binding energy calculations (Autodock Vina) confirm strong affinity (ΔG = –10.93 kcal/mol for AL106 analogs), surpassing first-generation inhibitors by >1.5 kcal/mol. This binding disrupts NGF-induced TrkA dimerization, suppressing downstream RAS/MAPK and PI3K pathways in glioblastoma (U87) cells [2] [4].
B. Selective Kinase Inhibition ProfileUnlike pan-kinase inhibitors, these derivatives exploit subtle ATP-pocket variations:
C. Multi-target Enzyme ModulationBeyond kinases, these compounds inhibit:
The 2-methylbenzyl group critically enhances isoform selectivity—e.g., 100× preference for tumor-associated CA-IX over cytosolic CA-II—by excluding bulkier residues from the hydrophobic rim [3].
Concluding Remarks
N-(2-methylbenzyl)benzenesulfonamide exemplifies contemporary sulfonamide medicinal chemistry, where targeted N-substitution transforms classical pharmacophores into precision therapeutics. Its structural versatility enables selective engagement of oncology targets (TrkA), neurological ion channels (VGSC), and bacterial enzymes, positioning this scaffold at the forefront of multi-target drug discovery. Ongoing research focuses on exploiting its stereoelectronic profile for PROTACs and covalent inhibitor development, promising new therapeutic avenues in personalized medicine.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: